Phosphonium, (5-hydroxypentyl)triphenyl-, bromide
Overview
Description
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide is a chemical compound that has garnered significant attention in scientific research due to its diverse applications. This compound is characterized by the presence of a phosphonium group, which imparts unique chemical properties.
Preparation Methods
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide can be synthesized through several methods. One common synthetic route involves the reaction of triphenylphosphine with pentyl bromide, followed by the addition of hydroxylamine or hydroxylamine hydrochloride, and sodium carbonate or potassium carbonate. The resulting compound is then purified by crystallization or recrystallization. The synthesis method is relatively straightforward and yields a high-quality product, making it suitable for various research applications.
Chemical Reactions Analysis
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium compounds.
Scientific Research Applications
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including phosphonium salts, phosphonium ylides, and phosphonium betaines.
Biology: The compound exhibits antioxidant properties, which can protect cells from oxidative damage.
Medicine: Due to its anti-inflammatory properties, the compound can be useful in the treatment of various inflammatory diseases.
Industry: The compound can be used in the development of new catalysts for various organic reactions, enhancing the efficiency of industrial processes.
Mechanism of Action
The mechanism of action of Phosphonium, (5-hydroxypentyl)triphenyl-, bromide is not fully understood. it is believed to act as a nucleophile in various organic reactions due to the presence of the phosphonium group. The compound also has a positive charge on the phosphorus atom, making it an excellent electrophile in various reactions. These properties enable the compound to participate in a wide range of chemical reactions, contributing to its diverse applications in scientific research.
Comparison with Similar Compounds
Phosphonium, (5-hydroxypentyl)triphenyl-, bromide can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine lacks the hydroxypentyl group, which imparts unique chemical properties to the former.
Tetraphenylphosphonium bromide: This compound has an additional phenyl group compared to this compound, resulting in different chemical reactivity and applications.
Phosphonium ylides: These compounds contain a phosphorus-carbon double bond, which is absent in this compound, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific structure, which combines the properties of a phosphonium group with a hydroxypentyl substituent, enabling it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
5-hydroxypentyl(triphenyl)phosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26OP.BrH/c24-19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJQJOPDTKDGLE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382815 | |
Record name | Phosphonium, (5-hydroxypentyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34626-52-3 | |
Record name | Phosphonium, (5-hydroxypentyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34626-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, (5-hydroxypentyl)triphenyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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